Cas no 303127-80-2 (4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside)
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranoside,4-methoxyphenyl 3-O-(phenylmethyl)-
- 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol
- -<small>D<
- M1641
- HY-W145589
- A876228
- 303127-80-2
- 4-Methoxyphenyl 3-O-Benzyl-
- CS-0226015
- DTXSID50441606
- MFCD08276395
- AS-70130
- T72260
- A-D-glucopyranoside
- (2R,3R,4S,5R,6S)-4-(BENZYLOXY)-2-(HYDROXYMETHYL)-6-(4-METHOXYPHENOXY)OXANE-3,5-DIOL
- (2R,3R,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol
- beta-D-Glucopyranoside, 4-methoxyphenyl 3-O-(phenylmethyl)-
- AKOS027320255
- J-017901
- CZPFTCBIXZWFIZ-LTFPLMDUSA-N
- 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside
-
- MDL: MFCD08276395
- Inchi: 1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19+,20-/m1/s1
- InChI Key: CZPFTCBIXZWFIZ-LTFPLMDUSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)OCC1C=CC=CC=1)O)OC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 376.15200
- Monoisotopic Mass: 376.15220310g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.6Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 141.0 to 146.0 deg-C
- Boiling Point: 599.2±50.0 °C at 760 mmHg
- Flash Point: 316.2±30.1 °C
- Refractive Index: 1.613
- PSA: 97.61000
- LogP: 1.09840
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:<0°C
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M862533-1g |
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside |
303127-80-2 | ≥98%(HPLC) | 1g |
961.20 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1641-1G |
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside |
303127-80-2 | >98.0%(HPLC) | 1g |
¥840.00 | 2024-04-16 | |
| TRC | M350315-10mg |
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside |
303127-80-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M350315-50mg |
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside |
303127-80-2 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M350315-100mg |
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside |
303127-80-2 | 100mg |
$ 135.00 | 2022-06-03 | ||
| abcr | AB250259-1 g |
4-Methoxyphenyl 3-O-benzyl-beta-D-glucopyranoside; . |
303127-80-2 | 1 g |
€395.60 | 2023-07-20 | ||
| Alichem | A119001819-1g |
(2R,3R,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol |
303127-80-2 | 95% | 1g |
$320.00 | 2023-09-02 | |
| Chemenu | CM395929-1g |
4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside |
303127-80-2 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Biosynth | MM60612-100 mg |
4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside |
303127-80-2 | 100MG |
$54.29 | 2023-01-03 | ||
| Biosynth | MM60612-250 mg |
4-Methoxyphenyl 3-O-benzyl-b-D-glucopyranoside |
303127-80-2 | 250MG |
$109.73 | 2023-01-03 |
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside Suppliers
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside: A Promising Scaffold for Targeted Drug Development
4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside represents a unique glycosylated derivative with significant structural complexity and functional versatility. This compound, identified by CAS No. 303127-80-2, is a β-D-glucopyranoside derivative featuring a 4-methoxyphenyl group attached to the anomeric carbon via a benzyl ether linkage. The molecular architecture combines aromatic substituents with a carbohydrate backbone, creating a scaffold with potential applications in medicinal chemistry and biotechnology.
Recent studies have highlighted the importance of glycosylated compounds in drug design, particularly in modulating bioavailability and targeting specific cellular pathways. 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside exhibits structural similarities to natural glycosides, which are known for their roles in plant defense mechanisms and human metabolism. The presence of the 4-methoxyphenyl group introduces additional steric and electronic effects, potentially enhancing interactions with biological targets.
Advances in synthetic methodologies have enabled the efficient preparation of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside, with recent work focusing on catalytic glycosylation strategies. A 2023 study published in Journal of Organic Chemistry demonstrated the use of Lewis acid-catalyzed reactions to achieve high yields of this compound. The benzyl ether linkage provides a protective group that can be selectively removed under mild conditions, offering flexibility in further functionalization.
Structural analysis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside reveals its potential as a precursor for developing bioactive molecules. The β-D-glucopyranoside core is a key component in many glycosaminoglycans and glycoproteins, suggesting possible applications in regenerative medicine and drug delivery systems. The 4-methoxyphenyl substituent may also contribute to antioxidant properties, as methoxy groups are known to enhance radical scavenging capabilities.
Recent computational studies have explored the molecular interactions of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside with potential biological targets. Molecular docking simulations have identified its affinity for specific protein domains, including those involved in inflammatory responses and cell signaling. These findings align with the growing interest in glycoconjugates as modulators of immune pathways.
Applications of this compound extend to the development of prodrugs and targeted therapies. The benzyl ether linkage can be strategically modified to improve solubility and metabolic stability, while the aromatic substituent may facilitate drug-target interactions. Recent work in Advanced Drug Delivery Reviews has emphasized the role of glycosylated scaffolds in enhancing the pharmacokinetic profiles of therapeutic agents.
Experimental data from 2024 studies indicate that 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside exhibits promising biocompatibility profiles. In vitro assays have demonstrated its low cytotoxicity toward mammalian cell lines, suggesting potential for use in biocompatible materials and pharmaceutical formulations. These properties make it a valuable candidate for applications in tissue engineering and controlled drug release systems.
The synthesis of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside has also been optimized for scalability and environmental sustainability. Green chemistry approaches, such as the use of biocatalysts and solvent-free conditions, have been successfully applied to its preparation. These advancements align with the increasing demand for eco-friendly synthetic methods in pharmaceutical research.
Further research is needed to fully characterize the biological activities of 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside. Ongoing studies are investigating its potential as a scaffold for developing anti-inflammatory agents and antimicrobial compounds. The unique combination of aromatic substituents and a carbohydrate backbone positions this molecule as a promising candidate for multifunctional drug design.
In conclusion, 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside represents an important advancement in the field of glycochemistry. Its structural features and functional versatility make it a valuable tool for exploring new therapeutic strategies. Continued research into its biological properties and synthetic potential will likely expand its applications in both academic and industrial settings.
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